molecular formula C9H15N3O2 B11108800 1-[(3-Methyl-1,2-oxazol-5-YL)methyl]-3-(propan-2-YL)urea

1-[(3-Methyl-1,2-oxazol-5-YL)methyl]-3-(propan-2-YL)urea

Cat. No.: B11108800
M. Wt: 197.23 g/mol
InChI Key: WJJTYZFVCDDMEL-UHFFFAOYSA-N
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Description

    1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(propan-2-yl)urea: is a chemical compound with the molecular formula CHNO.

  • It consists of a urea core (NH2-C(=O)-NH2) linked to a 3-methyl-1,2-oxazol-5-yl group and a propan-2-yl group.
  • The compound’s structure is as follows:

    Structure: CH3C(O)NHC(O)NH2\text{Structure: } \text{CH}_3-\text{C}(\text{O})-\text{NH}-\text{C}(\text{O})-\text{NH}_2 Structure: CH3​−C(O)−NH−C(O)−NH2​

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors under suitable conditions.
    • Industrial production methods may vary depending on the intended application.
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions may yield derivatives with modified functional groups or side chains.

  • Scientific Research Applications

      Chemistry: The compound could serve as a building block for the synthesis of more complex molecules.

      Biology and Medicine: Its biological activity and potential as a drug candidate need further investigation.

      Industry: Applications in materials science, catalysis, or organic synthesis.

  • Mechanism of Action

    • The precise mechanism of action remains unknown due to limited research. Further studies are necessary to elucidate its effects.
    • Potential molecular targets and pathways require exploration.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on similar compounds. researchers may compare it with related urea derivatives or oxazoles.

    Remember that this compound’s properties and applications may evolve as more research emerges. For detailed studies, consult scientific literature and databases

    Properties

    Molecular Formula

    C9H15N3O2

    Molecular Weight

    197.23 g/mol

    IUPAC Name

    1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-propan-2-ylurea

    InChI

    InChI=1S/C9H15N3O2/c1-6(2)11-9(13)10-5-8-4-7(3)12-14-8/h4,6H,5H2,1-3H3,(H2,10,11,13)

    InChI Key

    WJJTYZFVCDDMEL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NOC(=C1)CNC(=O)NC(C)C

    Origin of Product

    United States

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